2-Iodo-1,4-benzenediamine

Übersicht

Beschreibung

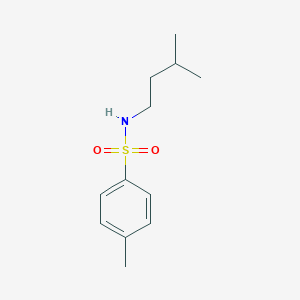

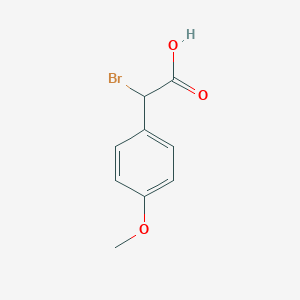

2-Iodo-1,4-benzenediamine, with the CAS Number 69951-01-5, is a solid compound . Its molecular formula is C6H7IN2 and it has a molecular weight of 234.04 .

Synthesis Analysis

The synthesis of 2-Iodo-1,4-benzenediamine involves several steps . The process starts with the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally, bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular structure of 2-Iodo-1,4-benzenediamine consists of a benzene ring with two amine groups (-NH2) and one iodine atom attached to it . The average mass of the molecule is 234.038 Da .Chemical Reactions Analysis

One of the chemical reactions involving 2-Iodo-1,4-benzenediamine is its hydrogenation . In this reaction, the compound serves as a model to assess the catalytic performance of prepared catalysts . The addition of a promoter affects the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction .Physical And Chemical Properties Analysis

2-Iodo-1,4-benzenediamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Molecular Electronics

2-Iodo-1,4-benzenediamine is pivotal in molecular electronics. Research on benzene dihalide molecules, including 1,4-diiodobenzene, revealed their capability to form stable halogen bonds with Au electrodes, crucial for single molecular junctions. This characteristic significantly influences the conductance and strength of the metal–molecule bond, presenting a smaller conductance compared to 1,4-benzenediamine but with a longer breakdown distance, indicating stability (Komoto et al., 2013).

Synthesis of Complex Compounds

2-Iodo-1,4-benzenediamine is utilized in the synthesis of complex chemical structures. It's involved in the electrophilic tandem cyclization of 2-ethynylbenzaldehydes with ortho-benzenediamines to yield iodoisoquinoline-fused benzimidazoles, showcasing its role in constructing intricate molecular architectures (Ouyang et al., 2011).

Chemical Derivatization and Electrode Surface Modification

The compound plays a significant role in chemical derivatization, specifically in modifying electrode surfaces. N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives, after derivatization, exhibit properties like reversible chemical oxidation and visible spectral changes, indicating potential in electrochemical applications (Buchanan et al., 1983).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-iodobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAOWHHLKPUWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356051 | |

| Record name | 2-iodo-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1,4-benzenediamine | |

CAS RN |

69951-01-5 | |

| Record name | 2-iodo-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

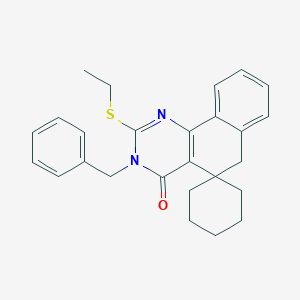

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)

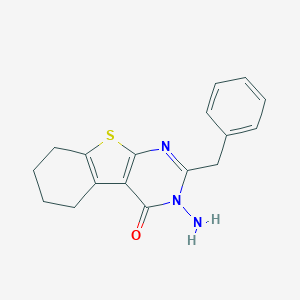

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)